molecular formula C29H46N2O B14278912 2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine CAS No. 131055-94-2

2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine

Cat. No.: B14278912
CAS No.: 131055-94-2
M. Wt: 438.7 g/mol
InChI Key: ARPWBXKXDRTYFP-UHFFFAOYSA-N
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Description

2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This particular compound is characterized by its unique structure, which includes an octyl group and a methyldecyloxyphenyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(8-Methyldecyl)oxy]phenyl}-5-hexylpyrimidine: Similar structure with a hexyl group instead of an octyl group.

    2-{4-[(8-Methyldecyl)oxy]phenyl}-5-decylpyrimidine: Similar structure with a decyl group instead of an octyl group.

Uniqueness

2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyl group and methyldecyloxyphenyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

131055-94-2

Molecular Formula

C29H46N2O

Molecular Weight

438.7 g/mol

IUPAC Name

2-[4-(8-methyldecoxy)phenyl]-5-octylpyrimidine

InChI

InChI=1S/C29H46N2O/c1-4-6-7-8-11-14-17-26-23-30-29(31-24-26)27-18-20-28(21-19-27)32-22-15-12-9-10-13-16-25(3)5-2/h18-21,23-25H,4-17,22H2,1-3H3

InChI Key

ARPWBXKXDRTYFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCC(C)CC

Origin of Product

United States

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